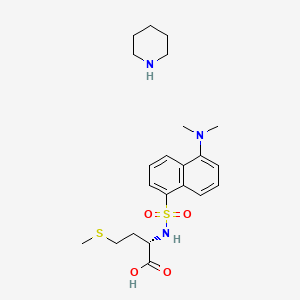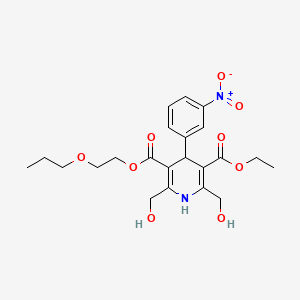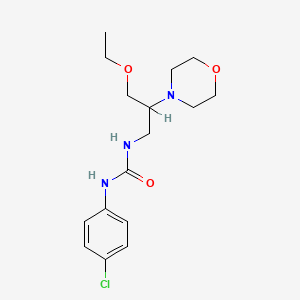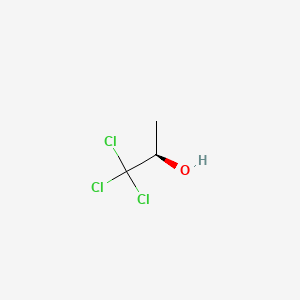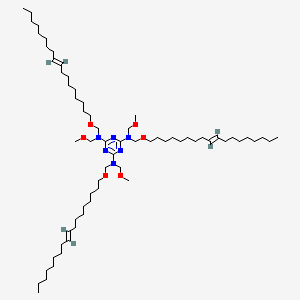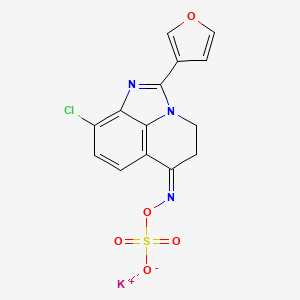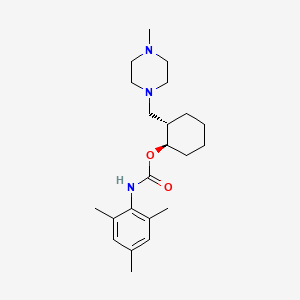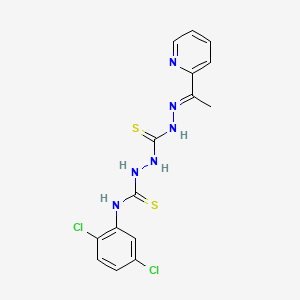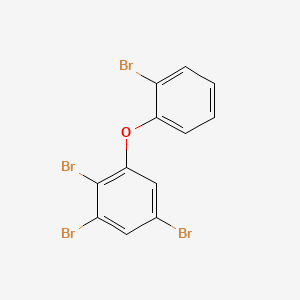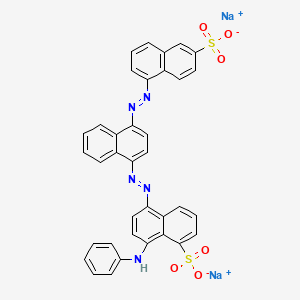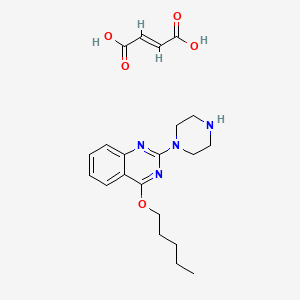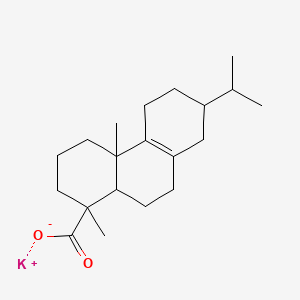
3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone is a synthetic organic compound that belongs to the thiazolidinone class. Compounds in this class are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone typically involves the reaction of 2-aminobenzothiazole with 2,6-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized with thioglycolic acid to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone involves its interaction with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
3-(2-Benzothiazolyl)-2-phenyl-4-thiazolidinone: Lacks the dichloro substitution, which may affect its biological activity.
2-(2,6-Dichlorophenyl)-3-phenyl-4-thiazolidinone: Similar structure but with different substitution patterns.
Uniqueness
3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone is unique due to the presence of both benzothiazole and dichlorophenyl groups, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.
Properties
CAS No. |
96733-57-2 |
|---|---|
Molecular Formula |
C16H10Cl2N2OS2 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2-(2,6-dichlorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10Cl2N2OS2/c17-9-4-3-5-10(18)14(9)15-20(13(21)8-22-15)16-19-11-6-1-2-7-12(11)23-16/h1-7,15H,8H2 |
InChI Key |
VZJBWVIFFMSOOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


